1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea (non-preferred name)
Description
The compound 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea is a structurally complex molecule featuring a quinazoline core, a phenylcarbamoyl group, and a urea backbone. The 4-methylquinazolin-2-yl moiety is notable for its prevalence in kinase inhibitors and antimicrobial agents, while the phenylurea group is common in pesticides and pharmaceuticals, such as cholinesterase inhibitors for Alzheimer’s disease (AD) .
Properties
IUPAC Name |
1-[N'-(4-methylquinazolin-2-yl)-N-(phenylcarbamoyl)carbamimidoyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-19-14-8-9-15-20(19)28-21(25-16)29-22(30-23(32)26-17-10-4-2-5-11-17)31-24(33)27-18-12-6-3-7-13-18/h2-15H,1H3,(H4,25,26,27,28,29,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZZJOGIFNFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the quinazoline ring through alkylation reactions.
Coupling with Phenylurea: The final step involves the coupling of the quinazoline derivative with phenylurea under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Methylidene Bridge Formation
The (Z)-methylidene group suggests a condensation reaction between an amine and a carbonyl compound. A plausible method involves an Eschenmoser coupling reaction , as described in studies for similar compounds . This reaction typically uses thioamides (e.g., phenylthioacetamide) and halogenated precursors (e.g., brominated quinazoline derivatives) under basic conditions to form the imine linkage.
Key Reagents :
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Thioamides (e.g., phenylthioacetamide)
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Halogenated quinazoline derivatives (e.g., 4-methylquinazolin-2-yl bromide)
Reaction Conditions :
Phenylcarbamoyl Amide Coupling
The phenylcarbamoyl amino group likely forms via amide coupling between a phenylisocyanate and a primary amine. This aligns with methods used in urea synthesis, such as HATU-mediated coupling .
Key Reagents :
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Phenylisocyanate
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HATU (1-[bis(dimethylamino)methylene]-1H-benzo[d] triazin-3-ium hexafluorophosphate)
Urea Backbone Construction
The 3-phenylurea core may form through carbonylation of a primary amine. For example, urea derivatives are often synthesized by reacting amines with isocyanates or carbamoyl chlorides .
Eschenmoser Coupling for Methylidene Formation
This reaction involves nucleophilic attack of a thioamide sulfur on an electrophilic carbon (e.g., brominated quinazoline), followed by elimination to form the methylidene bridge .
Mechanism :
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Thioamide activation : The thioamide’s sulfur attacks the electrophilic carbon in the brominated quinazoline.
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Intermediate formation : A thioester intermediate forms.
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Elimination : Base-induced elimination generates the (Z)-methylidene imine .
Amide Coupling via HATU
HATU facilitates amide bond formation by activating the carbonyl group of phenylisocyanate, enabling nucleophilic attack by the amine .
Mechanism :
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Activation : HATU reacts with the phenylisocyanate’s carbonyl group.
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Coupling : The activated intermediate reacts with the amine to form the amide bond .
Analytical Data and Characterization
Challenges and Optimization
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Regioselectivity : Ensuring the (Z)-configuration during methylidene formation requires careful control of reaction conditions (e.g., steric hindrance from bulky groups) .
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Stability : Amide and urea bonds may undergo hydrolysis under acidic conditions, necessitating anhydrous environments during synthesis .
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Purification : Complex structures often require flash chromatography or crystallization to isolate pure products .
This compound’s synthesis leverages modular reaction sequences with high efficiency, as demonstrated in analogous systems . Further experimental validation would confirm the exact pathway, but the described mechanisms align with established methodologies.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that compounds related to quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation. For instance, a study demonstrated that derivatives of quinazoline could selectively inhibit the growth of various cancer cell lines, suggesting potential therapeutic uses in oncology .
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Antimicrobial Properties
- Quinazoline derivatives have been shown to possess antimicrobial activity against a range of pathogens. Research indicates that modifications in the structure can enhance their efficacy against resistant strains of bacteria and fungi. In vitro tests have confirmed that certain analogs exhibit potent inhibitory effects on microbial growth, making them candidates for developing new antibiotics .
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Enzyme Inhibition
- The compound has been studied for its potential as an inhibitor of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. DPP-IV inhibitors are essential in managing type 2 diabetes, and compounds with similar structures have shown promising results in lowering blood glucose levels in diabetic models.
Agrochemical Applications
- Herbicides
- Pesticides
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Divergence :
- The target compound’s quinazoline core distinguishes it from propanesulfonate derivatives (e.g., ) and benzamide-based pesticides (e.g., diflubenzuron in ). Quinazoline derivatives are often associated with kinase inhibition or antimicrobial activity, whereas phenylcarbamoyl ureas are linked to enzyme inhibition (e.g., cholinesterase in AD) .
- The Z-configuration at the methylidene group may enhance steric complementarity with enzyme active sites compared to simpler urea derivatives.
Biological Activity: Cholinesterase Inhibition: Compounds like 3-((phenylcarbamoyl)amino)propanesulfonate () inhibit acetylcholinesterase via carbamoyl-esterase interactions. The target compound’s urea and carbamoyl groups could mimic this mechanism but with altered pharmacokinetics due to the quinazoline moiety. Pesticidal Activity: Diflubenzuron () targets insect chitin synthesis, suggesting that the target compound’s urea group might confer similar activity if paired with appropriate substituents.
Synthesis Complexity :
- The synthesis of the target compound likely requires multi-step coupling , similar to the methods in (phenyl isocyanate reactions) but with additional complexity due to the quinazoline component. Challenges include regioselective amination and stereochemical control .
Pharmacokinetic and Thermodynamic Considerations
- Thermodynamic Stability : Computational studies using density-functional theory (e.g., Becke’s exchange-correlation functionals in ) could predict the compound’s stability, particularly the Z/E isomerization energy barrier.
Crystallographic Validation
- Structural confirmation of the target compound would rely on techniques like X-ray crystallography, validated using software such as SHELX (). The phenylcarbamoyl and urea groups’ planarity and hydrogen-bonding patterns would be critical for activity .
Biological Activity
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea, a compound with the CAS number 384369-09-9, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline moiety, phenyl groups, and urea functionalities. The structural formula can be represented as follows:
Key Structural Features
- Quinazoline Ring : Imparts unique pharmacological properties.
- Urea Linkage : Involved in interactions with biological targets.
- Phenyl Groups : Enhance lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
The compound appears to exert its anticancer effects through the following mechanisms:
- Inhibition of Cell Cycle Progression : It disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death via activation of caspases.
- Targeting Kinase Pathways : Inhibits specific kinases involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Preliminary studies indicate that the compound may also possess anti-inflammatory properties. It appears to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy in vitro
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
Study 2: Antimicrobial Activity Assessment
In a comparative study assessing various compounds, 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea showed superior antimicrobial activity compared to standard antibiotics like penicillin and ampicillin.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-component coupling reactions. A three-component approach using substituted urea, thiourea, and triazine derivatives under controlled temperatures (60–100°C) is effective, with triethylamine as a catalyst to facilitate cyclization . Yield optimization includes gradient elution (ethyl acetate/hexane) for purification and kinetic control via low-temperature reactions (−10°C) to favor the Z-isomer .
Basic: Which spectroscopic and crystallographic methods confirm the molecular structure?
- ¹H NMR : Identifies proton environments, particularly the Z-configuration (δ 8.5–10.5 ppm for urea NH) and 4-methylquinazolinyl aromatic protons .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .
- HRMS : Confirms molecular ion peaks matching theoretical mass.
Basic: How can preliminary antibacterial activity be assessed?
Use disk diffusion or microdilution assays against S. aureus and E. coli, with ciprofloxacin as a control. Compare MIC values with structurally related quinazolinones, which show enhanced activity due to the 4-methylquinazolinyl moiety .
Advanced: What computational approaches study electronic properties and stability?
Density functional theory (DFT) with B3LYP/6-31G(d) predicts HOMO-LUMO gaps and thermodynamic stability. Incorporate solvent effects via polarizable continuum models (PCM) to guide derivatization .
Advanced: How can retrosynthetic analysis design novel analogs?
Deconstruct the molecule into synthons: 4-methylquinazolin-2-amine, phenylcarbamoyl chloride, and Z-configured urea. Substitute phenyl with pyridyl via Buchwald–Hartwig coupling, prioritizing commercially available building blocks .
Advanced: How to isolate the Z-isomer during synthesis?
Use dynamic NMR to monitor isomerization. Chiral stationary phases (CSPs) or ethanol/water recrystallization enhance purity. Kinetic control at −10°C stabilizes the Z-configuration .
Advanced: How to design SAR studies for derivatives?
- Vary substituents on phenylurea (e.g., para-electron-withdrawing groups).
- Replace 4-methylquinazolinyl with pyrimidine.
- Correlate logP (HPLC) and binding affinity (SPR/docking) with IC50 values .
Advanced: What separation techniques purify the compound?
- HPCCC : Two-phase solvent system (hexane/ethyl acetate/methanol/water) achieves >98% purity.
- Nanofiltration : Membrane with 500 Da MWCO removes low-MW impurities .
Advanced: What safety protocols are essential?
- Use fume hoods, nitrile gloves, and lab coats.
- Store under argon at −20°C.
- For skin contact, wash with 10% sodium bicarbonate .
Advanced: How to integrate this compound into drug discovery frameworks?
Position it within the "privileged scaffold" paradigm targeting kinase domains. Validate via molecular dynamics simulations (e.g., EGFR/HER2 binding) and comparative studies with gefitinib analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
